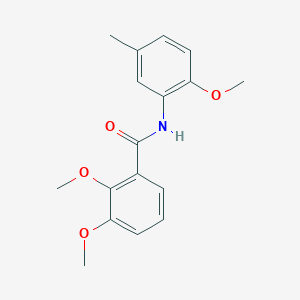![molecular formula C17H22N2O2S B5843545 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Mecanismo De Acción
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-tumor effects in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its potency as a COX-2 inhibitor. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be more potent than other COX-2 inhibitors such as celecoxib. However, one of the limitations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more efficient synthesis methods for 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its solubility and reduce the cost of production. Another area of research is the development of new formulations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to explore the potential applications of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in the treatment of various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the treatment of inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been studied for its potential applications in cancer treatment, as COX-2 is known to be overexpressed in many types of cancer. Additionally, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(2)19(18-13)22(20,21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHXXGAUHJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)
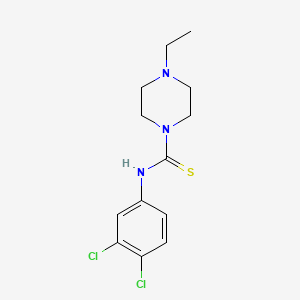
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
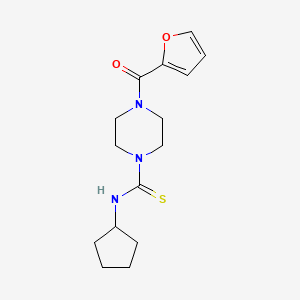
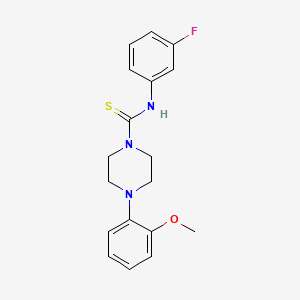
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
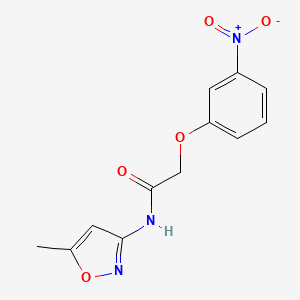
![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
